Pyroxasulfone metabolite 3

Description

Contextualizing Pyroxasulfone (B108660) as a Herbicide

Pyroxasulfone is a pre-emergence herbicide used to control a wide range of grass and broadleaf weeds in various crops like corn, soybeans, and wheat. jst.go.jprase.org.uk It belongs to the isoxazoline (B3343090) class of herbicides and functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. jst.go.jppublications.gc.ca This inhibition disrupts cell membrane formation and cuticle development, ultimately leading to the death of the weed seedlings as they emerge. publications.gc.ca The selectivity of pyroxasulfone, its ability to control weeds without harming the intended crop, is a key aspect of its utility in agriculture. jst.go.jp

Significance of Metabolite Research in Agrochemistry and Environmental Science

The study of herbicide metabolites is of paramount importance in both agrochemistry and environmental science. rase.org.ukoup.com In agrochemistry, understanding how crops and weeds metabolize a herbicide can explain its selectivity. jst.go.jprase.org.uk Often, tolerant crops can detoxify the herbicide more rapidly than susceptible weeds. rase.org.ukuwa.edu.au From an environmental perspective, the metabolites of a herbicide can have different properties than the parent compound, including their persistence, mobility, and potential for bioaccumulation. mda.state.mn.usnih.gov Therefore, comprehensive research on metabolites is necessary for a complete environmental risk assessment. mda.state.mn.usregulations.gov The degradation of herbicides in the soil, primarily through microbial action, and the subsequent formation of metabolites are key factors in determining their environmental fate. nih.govapvma.gov.au

Definition and Nomenclature of Pyroxasulfone Metabolite 3 (M-3)

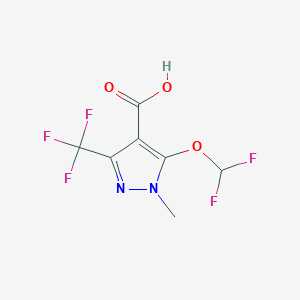

This compound, commonly referred to as M-3, is a significant degradation product of the parent herbicide, pyroxasulfone. regulations.govapvma.gov.au Its chemical name is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. lgcstandards.com The formation of M-3 involves the cleavage of the sulfonyl group and subsequent oxidation of the pyrazole (B372694) moiety of the pyroxasulfone molecule. regulations.gov This metabolite is of particular interest in regulatory assessments and environmental monitoring due to its prevalence in soil and its potential to be taken up by rotational crops. regulations.govapvma.gov.auregulations.gov

Research Gaps and Future Directions for this compound Studies

While significant progress has been made in understanding the formation and occurrence of this compound, several research gaps remain. Further investigation is needed to fully elucidate the toxicological profile of M-3 in various non-target organisms. Although M-3 is a known metabolite, its long-term effects on soil microbial communities and its potential for leaching into groundwater require more in-depth study. mda.state.mn.us Future research should also focus on developing more efficient and cost-effective analytical methods for the routine monitoring of M-3 in environmental samples. Additionally, exploring the complete metabolic pathway of pyroxasulfone in a wider range of plant species could reveal novel detoxification mechanisms and inform the development of more selective herbicides. A deeper understanding of the factors influencing the formation and degradation of M-3 in different soil types and environmental conditions will be crucial for refining its risk assessment and ensuring the sustainable use of pyroxasulfone in agriculture.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDLFRMVZXUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009434 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379794-41-8 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Metabolic Pathways of Pyroxasulfone Metabolite 3

Parent Compound Transformation to Pyroxasulfone (B108660) Metabolite 3

The conversion of pyroxasulfone to its carboxylic acid metabolite, M-3, is not a direct process but a multi-step pathway involving several key reactions and intermediate compounds. The primary routes of metabolism involve breaking the sulfone bridge that connects the pyrazole (B372694) and isoxazoline (B3343090) rings of the parent molecule. regulations.gov

Cleavage at the Sulfone-Isoxazoline Linkage

A primary metabolic route for pyroxasulfone in both plants and animals is the cleavage of the bond between the sulfone group and the isoxazoline ring. regulations.gov In plants such as corn and soybean, this cleavage is a major part of the metabolic pathway. regulations.gov This reaction breaks the parent molecule into two main fragments, separating the pyrazole moiety from the isoxazoline moiety. regulations.gov This initial cleavage is often followed by further enzymatic modifications. In some plant species, this process is facilitated by conjugation with glutathione (B108866), which plays a significant role in the detoxification of the herbicide. researchgate.netresearchgate.net

Cleavage at the Sulfone-Pyrazolyl Linkage

An alternative cleavage point occurs at the sulfone-pyrazolyl linkage. This metabolic reaction yields pyrazolyl methyl alcohols as intermediate products. This specific cleavage is a key step that directly leads to the precursors of Metabolite M-3. This pathway has been identified as one of the main metabolic routes for pyroxasulfone in hens.

Oxidation of Pyrazolyl Methyl Alcohols

Following the cleavage at the sulfone-pyrazolyl linkage, the resulting pyrazolyl methyl alcohol intermediates undergo oxidation. This oxidation process is a critical step in the formation of M-3. The alcohol group is enzymatically converted into an aldehyde, which is then further oxidized. This sequential oxidation is a common biochemical transformation for detoxifying xenobiotic compounds in various organisms.

Side Chain Oxidation to Carboxylic Acid

The final step in this specific metabolic pathway is the oxidation of the aldehyde intermediate to a carboxylic acid. This reaction completes the formation of Pyroxasulfone Metabolite M-3, which is chemically identified as (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)carboxylic acid. regulations.gov This transformation from an alcohol to a carboxylic acid via an aldehyde intermediate represents a classic oxidation cascade in metabolic processes.

Involvement of Intermediates (e.g., M-8, M-10)

The metabolic pathway leading to M-3 involves the formation of specific, often transient, intermediate compounds. regulations.gov Following the cleavage of the parent compound, intermediates such as M-8 (an alcohol) and M-10 (an aldehyde) are formed. In metabolic studies, these intermediates have been isolated, although sometimes in minor amounts, confirming the stepwise oxidation process. The metabolism in livestock shows the formation of M-8 and M-10, which are then oxidized to yield the stable M-3 metabolite. regulations.gov

Table 1: Key Metabolic Reactions in the Formation of Pyroxasulfone Metabolite 3

| Step | Reaction | Description | Precursor(s) | Product(s) |

| 1 | Cleavage at Sulfone-Pyrazolyl Linkage | The bond between the sulfone group and the pyrazolyl ring of the parent compound is broken. | Pyroxasulfone | Pyrazolyl methyl alcohol intermediates (e.g., M-8) |

| 2 | Oxidation of Alcohol | The pyrazolyl methyl alcohol intermediate is oxidized to an aldehyde. | M-8 (Alcohol) | M-10 (Aldehyde) |

| 3 | Oxidation of Aldehyde | The aldehyde intermediate is further oxidized to a carboxylic acid, forming the final metabolite. | M-10 (Aldehyde) | M-3 (Carboxylic Acid) |

Comparative Metabolic Pathways Across Biological Systems

The metabolic fate of pyroxasulfone, including the formation of Metabolite M-3, shows broad similarities across different biological systems, such as plants and animals, although some differences exist. regulations.govnih.gov

In plants, including primary and rotational crops like corn, soybean, and wheat, the metabolism of pyroxasulfone primarily involves the cleavage of the methyl sulfone bridge. regulations.gov This is followed by oxidation and/or demethylation of the resulting pyrazole fragment, leading to metabolites like M-1 and M-25, and ultimately M-3. regulations.gov In some plants, the cleavage is initiated by conjugation with glutathione, a key detoxification mechanism. researchgate.netresearchgate.net

In livestock, based on studies with goats and hens, the metabolism also occurs principally through the cleavage between the pyrazole and isoxazoline rings. regulations.gov This initial break-up of the parent molecule leads to the formation of intermediates like M-1, M-8, and M-10. regulations.gov Subsequent oxidation of these intermediates results in the formation of Metabolite M-3. regulations.gov

While the fundamental strategy of cleaving the molecule and oxidizing the fragments is conserved, the specific conjugates and the rates of reaction can differ between plants and animals. nih.govnih.gov Animals possess efficient excretory systems to eliminate metabolites, whereas plants often store them as conjugates within their tissues. nih.govnih.gov However, the core pathway of ring cleavage followed by oxidation to produce the carboxylic acid M-3 is a common feature in the metabolism of pyroxasulfone across these diverse systems. regulations.gov

Table 2: Comparison of Pyroxasulfone Metabolism Leading to Metabolite M-3

| Feature | Plants (e.g., Corn, Soybean, Wheat) | Animals (e.g., Goats, Hens) |

| Primary Reaction | Cleavage of the methyl sulfone bridge. regulations.gov | Cleavage between the pyrazole and isoxazoline rings. regulations.gov |

| Key Intermediates | Pyrazole cleavage products. regulations.gov | M-1, M-8 (alcohol), M-10 (aldehyde). regulations.gov |

| Mechanism for M-3 Formation | Oxidation and/or demethylation of cleavage products. regulations.gov | Oxidation of intermediates M-8 and M-10. regulations.gov |

| Other Notable Pathways | Conjugation with glutathione and subsequent reactions. researchgate.netresearchgate.net | Demethylation to form other metabolites (e.g., M-9, M-12). regulations.gov |

Plant Metabolism of Pyroxasulfone Leading to Metabolite 3

The biotransformation of the herbicide pyroxasulfone in plants is a complex process that leads to the formation of various metabolites, including this compound (M-3). The metabolic pathway is generally similar across different plant species, including primary and rotational crops, but variations can exist. The core processes involve the cleavage of the parent molecule followed by a series of oxidation, demethylation, and conjugation reactions.

In tolerant crop species, pyroxasulfone is extensively metabolized into less phytotoxic compounds. Studies on corn, soybean, potato, wheat, and radish have elucidated a common metabolic pathway. regulations.gov This detoxification process is crucial for crop selectivity and safety. researchgate.netlsu.edu The metabolism generally proceeds through the reaction of glutathione with the isoxazole ring, leading to a transitory glutathione conjugate and cleavage of the molecule. regulations.gov

A primary step in the metabolism of pyroxasulfone in crop plants is the cleavage of the methyl sulfone bridge that links the pyrazole and isoxazoline rings of the parent compound. regulations.govapvma.gov.au This cleavage results in two main fragments: a pyrazole moiety and an isoxazoline moiety, which then undergo separate and extensive further metabolism. regulations.gov Two main cleavage pathways have been identified in crops like corn and soybean: one involves cleavage at the sulfur-isoxazoline bond, and the other involves cleavage and oxidation at the pyrazolylmethyl-sulfone linkage, which directly yields M-3. apvma.gov.au

Following the cleavage of the methyl sulfone bridge, the resulting pyrazole fragment undergoes oxidation and/or demethylation. regulations.govapvma.gov.au These reactions lead to the formation of key metabolites such as M-1 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid) and M-25 (desmethyl M-1). apvma.gov.au Further metabolic processes, including oxidation of the pyrazolylmethyl-sulfone linkage, result in the formation of the carboxylic acid metabolite M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid). regulations.govapvma.gov.au In corn kernels, M-3, along with M-1 and M-25, were identified as the main residues. apvma.gov.au

The glutathione conjugation pathway plays a significant role in the detoxification of pyroxasulfone. The isoxazoline ring cleavage product reacts with cysteine and/or glutathione. regulations.gov This leads to the formation of various conjugates. In livestock metabolism, which can parallel plant pathways for certain steps, metabolites such as M-15 are formed through cleavage, and subsequent oxidation of these intermediates yields metabolite M-3. regulations.gov The initial reaction involves the formation of a transitory glutathione conjugate, which is then further processed through cleavage, oxidation, and demethylation steps to ultimately yield metabolites including M-3. regulations.gov

While glutathione and cysteine conjugations are common, studies in tomato seedlings have revealed a distinct metabolic pathway involving serine. nih.gov In tomato plants, a major metabolite identified was a serine conjugate, specifically DMIT-Ser [5, 5-dimethyl-4, 5-dihydroisoxazole-3-thiol (DMIT)]&Ser. nih.govresearchgate.net This finding suggests that in certain plant species like tomato, serine may play a crucial role in the biotransformation and detoxification of pyroxasulfone, representing an alternative conjugation strategy. nih.govresearchgate.net This pathway may mimic the cystathionine β-synthase-catalyzed condensation of serine and homocysteine. nih.gov

Table 1: Summary of Pyroxasulfone Metabolic Pathways in Crop Plants

| Crop Plant | Primary Metabolic Pathways | Key Resulting Metabolites | Reference |

|---|---|---|---|

| Corn, Soybean | Methyl sulfone bridge cleavage; Oxidation and demethylation of pyrazole moiety. | M-1, M-3, M-25, M-28 | regulations.govapvma.gov.au |

| Wheat, Radish, Potato | Methyl sulfone bridge cleavage; Glutathione/cysteine conjugation; Further demethylation and deamination. | M-1, M-3, M-25 | regulations.gov |

| Tomato | Serine conjugation of thiol-containing intermediates. | DMIT-Ser (serine conjugate) | nih.govresearchgate.net |

In contrast to tolerant crops, susceptible weed species often exhibit a slower rate of herbicide metabolism. However, resistance can evolve in weed populations through enhanced metabolic detoxification. In resistant populations of Lolium rigidum (annual ryegrass), pyroxasulfone resistance is metabolism-based. uwa.edu.aunih.gov The primary mechanism identified is an enhanced rate of pyroxasulfone metabolism via a glutathione (GSH) conjugation pathway. nih.govbiorxiv.org This rapid detoxification prevents the herbicide from reaching its target site at effective concentrations. nih.gov

Research has shown that this enhanced metabolism is associated with the over-expression of certain glutathione transferase (GST) genes. nih.govbiorxiv.org While the initial pyroxasulfone-glutathione conjugate is often not found due to its labile nature, subsequent metabolites of the pathway are readily identified in resistant plants. nih.gov Studies have demonstrated that approximately 88% of pyroxasulfone can be metabolized in resistant Lolium rigidum plants within 24 hours of treatment, confirming that rapid detoxification via GSH conjugation is a major resistance mechanism. nih.gov

In Weed Species (e.g., Lolium rigidum)

Animal Metabolism of Pyroxasulfone Leading to Metabolite 3

In animals, pyroxasulfone is extensively metabolized following absorption. The metabolic pathways are characterized by the cleavage of the parent molecule and subsequent modification of the resulting fragments, leading to the formation of various metabolites, including Metabolite 3.

Metabolism studies in livestock, such as lactating goats and laying hens, have provided a comprehensive understanding of how pyroxasulfone is processed in these animals. The primary metabolic route involves the breakdown of the pyroxasulfone molecule regulations.gov.

A principal metabolic pathway in livestock is the cleavage of the bond between the pyrazole and isoxazoline rings of the pyroxasulfone molecule regulations.govregulations.gov. This cleavage results in two main fragments that are then subject to further metabolic transformations. This initial breakdown is a significant detoxification step, as it disrupts the structure of the parent herbicide. In goats, this cleavage can occur between the sulfone group and the pyrazole moiety or between the sulfone group and the isoxazolinyl moiety apvma.gov.au.

Following the initial cleavage, the resulting pyrazole moiety undergoes further metabolic processing. One of the key pathways involves oxidation to yield Metabolite 3 (M-3), which is the carboxylic acid derivative of the pyrazole fragment regulations.govregulations.gov. This oxidation step is a critical part of the formation of M-3. Additionally, demethylation of other metabolites can also occur regulations.gov. Hydroxylation of the isoxazoline methyl groups, followed by oxidation, is another observed metabolic route in livestock apvma.gov.au.

The following table summarizes the key metabolic pathways of pyroxasulfone in livestock leading to the formation of metabolites including M-3.

| Animal Group | Primary Metabolic Pathways | Key Resulting Metabolites |

| Livestock (Goats, Hens) | - Cleavage between the pyrazole and isoxazoline rings- Oxidation of the pyrazole fragment- Demethylation- Hydroxylation | - M-1 (methanesulfonic acid derivative)- M-3 (carboxylic acid derivative)- M-8- M-9- M-10- M-12- M-15 |

Studies in laboratory animals have shown that pyroxasulfone is rapidly absorbed and extensively metabolized. The metabolic profile in rats, mice, and dogs shares similarities with that observed in livestock, with cleavage of the parent molecule being a central feature.

In rats, pyroxasulfone metabolism proceeds through two primary routes. One of these pathways is similar to that in plants and involves the cleavage of the sulfonyl group regulations.gov. The major metabolites identified in the urine of rats are produced by the cleavage between the pyrazole and isoxazoline rings apvma.gov.au. Following this cleavage, M-3 is one of the notable metabolites formed regulations.gov.

In mice, pyroxasulfone is also rapidly absorbed and extensively metabolized, with the majority of the administered dose excreted in the urine. The metabolic process results in numerous compounds, including oxidative products apvma.gov.au.

In dogs, pyroxasulfone administration has been shown to lead to various metabolic products. While specific details on the formation of M-3 are part of the broader metabolic profile, the general pathways of cleavage and subsequent modifications are consistent with other animal species regulations.govpublications.gc.ca.

The following table provides an overview of pyroxasulfone metabolism in laboratory animals.

| Animal Model | Key Metabolic Features | Notable Metabolites |

| Rats | - Rapid absorption and extensive metabolism- Cleavage between the pyrazole and isoxazoline rings- Excretion primarily in urine | - M-3- M-7- M-13 |

| Mice | - Rapid absorption and metabolism- Excretion primarily in urine- Formation of multiple oxidative products | - Various oxidative metabolites |

| Dogs | - Metabolic cleavage and subsequent modifications | - Not specified in detail for M-3 |

Analytical Methodologies for Pyroxasulfone Metabolite 3 in Research

Extraction and Sample Preparation Protocols

The initial and critical step in the analysis of Pyroxasulfone (B108660) metabolite 3 (M-3) is its effective extraction from the sample matrix. The protocols vary significantly depending on the nature of the matrix, whether it be plant, animal, or environmental.

From Plant Matrices

Analytical methods have been developed and validated for the determination of M-3 in a variety of plant commodities, including cereal grains, forage, straw, and legumes. apvma.gov.auregulations.gov A common approach involves an initial extraction with an aqueous acetonitrile (B52724) solution. apvma.gov.auregulations.gov For instance, in the analysis of cereal grains, forage, and straw, samples are extracted with a mixture of water and acetonitrile. apvma.gov.au This is often followed by a clean-up step, such as partitioning with hexane (B92381), to remove interfering substances before analysis. apvma.gov.au Similarly, for dried shelled peas, beans, and flax, extraction into aqueous acetonitrile is followed by various clean-up procedures tailored to the specific analyte and matrix. regulations.gov

For a broader range of plant-derived foods like rice, wheat, corn, and soybeans, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted. zgspws.com One such method uses ethyl acetate (B1210297) for the initial extraction, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using a combination of primary-secondary amine (PSA), stearyl bonded silica (B1680970) gel, and anhydrous magnesium sulfate (B86663) as sorbents. zgspws.com

In more complex matrices like mint, a multi-step extraction and cleanup is required. ncsu.edu The process begins with an acetonitrile/water extraction. ncsu.edu For the analysis of the more polar M-3 metabolite, an aliquot of the aqueous layer is taken, acidified, and then subjected to a liquid-liquid partition with a hexane/ethyl acetate mixture. ncsu.edu

From Animal Tissues (e.g., Muscle, Fat, Liver, Kidney, Milk, Eggs)

Validated methods exist for the analysis of M-3 in bovine tissues (muscle, fat, liver, kidney), milk, and eggs. apvma.gov.au The general protocol for these matrices involves an extraction with an acetonitrile/water mixture. apvma.gov.au In a study on dairy cows, residues of pyroxasulfone and M-3 in tissues and milk were extracted using a 2:1 (v:v) solution of acetonitrile and water, aided by a microwave-accelerated reaction system. regulations.gov Following extraction, various clean-up techniques are employed depending on the specific tissue, which can include liquid-liquid partitioning with solvents like hexane or ethyl acetate, or solid-phase extraction (SPE). apvma.gov.au

From Environmental Matrices (e.g., Soil, Water)

For environmental samples, extraction protocols are designed to isolate M-3 from complex matrices like soil and water.

Soil: A detailed methodology for soil involves an initial extraction with an acetone/water solution, followed by filtration and solvent reduction. epa.gov A crucial step specific to M-3, which is a carboxylic acid, is the acidification of the extract before a subsequent liquid-liquid extraction. epa.gov The resulting extract is concentrated and may be combined with extracts of the parent compound before being reconstituted in an appropriate solvent, such as acetone, for analysis. epa.gov

Water: For the determination of M-3 in freshwater, analytical methods have been validated with final quantitation performed by liquid chromatography with mass spectral detection. epa.gov While specific extraction details can vary, the focus is on achieving low limits of detection. epa.govoriprobe.com One method notes the use of acetonitrile and dichloromethane (B109758) for the extraction of pyroxasulfone residues from water prior to analysis. oriprobe.com

Chromatographic and Spectrometric Techniques

Following extraction and sample clean-up, advanced chromatographic and spectrometric techniques are used for the separation and quantification of Pyroxasulfone metabolite 3.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for the analysis of M-3. This technique provides the necessary selectivity and sensitivity for detecting low-level residues in complex samples. While often used interchangeably with LC-MS/MS in literature, HPLC-MS systems form the basis of these analytical methods. For example, a Hewlett-Packard Model 1100 HPLC system has been used as the chromatographic front-end for mass spectrometric detection of M-3. epa.gov

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC/MS/MS) is the predominant technique for the definitive and quantitative analysis of this compound. apvma.gov.auregulations.gov This method is widely accepted for regulatory purposes and research due to its high degree of sensitivity and specificity, allowing for the establishment of low limits of quantitation (LOQ). regulations.govregulations.gov

LC/MS/MS methods have been validated for M-3 in a wide array of matrices including plant commodities, animal tissues, and environmental samples. regulations.govapvma.gov.auepa.govepa.gov For instance, a PE Sciex API 3000 Triple Quadrupole Mass Spectrometer has been utilized for the analysis of soil and water extracts. epa.govepa.gov The validated LOQ in plant commodities is often 0.01 ppm. regulations.govregulations.gov In water, an LOQ as low as 0.005 mg/L has been achieved. epa.gov Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with MS/MS has also been employed to simultaneously quantify pyroxasulfone and its metabolites in wheat. nih.gov

The robustness of LC/MS/MS is demonstrated by the consistent recovery rates across different sample types.

Table 1: Method Performance Data for this compound Analysis

| Matrix | Analytical Method | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|---|

| Cereal Grains, Forage, Straw | LC/MS/MS | 0.01 mg/kg | 73-112 | Not Reported | apvma.gov.au |

| Freshwater | LC/MS/MS | 0.005 mg/L | Not Reported | Not Reported | epa.gov |

| Wheat (Grains and Straw) | UPLC-MS/MS | 0.02 mg/kg | 73-93 | 7-15 | nih.gov |

| Plant-Derived Foods | GC-TQMS* | 0.001 mg/kg | 83.8-104.3 | 2.6-6.7 | zgspws.comfao.org |

Note: Data from a Gas Chromatography-Triple Quadrupole Mass Spectrometry method is included for comparative purposes of recovery and precision.

Method Validation and Limits of Quantitation

Method validation is a critical step to ensure the reliability and reproducibility of analytical data. For Pyroxasulfone and its metabolites, including M-3, independent laboratory validation studies have been conducted to meet regulatory requirements, such as those set by the U.S. Environmental Protection Agency (EPA). epa.gov These studies demonstrate that an independent researcher can successfully replicate the results of the analytical method with minimal interaction with the original developers. epa.gov

A common approach involves fortifying control samples of a specific matrix, such as freshwater or plant commodities, with known concentrations of M-3. epa.gov These fortified samples are then analyzed to determine the accuracy and precision of the method. The Limit of Quantitation (LOQ) is a key parameter established during method validation. It represents the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For M-3, the LOQ can vary depending on the matrix and the analytical method employed.

| Matrix | Analyte(s) | Limit of Quantitation (LOQ) |

|---|---|---|

| Freshwater | Pyroxasulfone, M-1, M-3 | 0.005 mg/L |

| Corn Commodities | Pyroxasulfone, M-1, M-3, M-25, M-28 | 0.01 ppm |

| Milk | Pyroxasulfone, M-1, M-3 | 0.001 ppm |

| Plant Commodities | Pyroxasulfone, M-1, M-3, M-25, M-28 | 0.01 ppm |

Standard Curve Preparation and Regression Analysis

The preparation of a standard curve is fundamental for the accurate quantification of M-3 in unknown samples. nih.gov This involves creating a series of solutions with known concentrations of a certified M-3 analytical standard. epa.gov These standards are then analyzed using the chosen analytical instrument, and the resulting signal (e.g., peak area) is plotted against the corresponding concentration. epa.gov

Regression analysis is then applied to this data to generate a mathematical equation that describes the relationship between the analytical signal and the concentration. epa.gov This equation, often represented by a linear or quadratic model, is used to calculate the concentration of M-3 in the experimental samples based on their measured signals. epa.gov The quality of the standard curve is assessed by its correlation coefficient (R²), which should be close to 1, indicating a strong linear relationship. zjnyxb.cn For the quantitation of M-3, a quadratic (1/x weighted) regression analysis has been utilized in some studies. epa.gov

| Analyte | Soil Type | Standard Curve Equation | Correlation Coefficient (R²) |

|---|---|---|---|

| Pyroxasulfone | S1 | y = 67112.9x + 7247.6 | 0.9998 |

| S2 | y = 66899.9x + 8900.6 | 0.9997 | |

| S3 | y = 68601.5x + 1637.3 | 0.9998 |

Thin Layer Chromatography (TLC) for Metabolite Separation

Thin Layer Chromatography (TLC) is a valuable technique for the separation of pyroxasulfone and its metabolites. researchgate.net This method is often used as a preliminary screening tool or for the isolation of metabolites for further characterization. researchgate.net TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is influenced by factors such as the polarity of the compounds, the adsorbent material, and the composition of the mobile phase. While TLC is a simpler and more cost-effective technique compared to instrumental chromatography, its resolution and sensitivity may be lower.

UPLC-MS/MS in Specific Plant Studies

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful and widely used analytical technique for the determination of pyroxasulfone and its metabolites, including M-3, in various plant matrices. nih.gov This method offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex samples. nih.gov

In UPLC, the sample extract is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, separating the different components of the mixture based on their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and quantifies the specific fragments of M-3, providing a high degree of confidence in its identification and measurement. UPLC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of pyroxasulfone and its metabolites in crops like wheat. nih.gov

Radiochemical Analysis for Metabolic Tracing (e.g., 14C-labeling)

Radiochemical analysis, particularly using 14C-labeled pyroxasulfone, is an indispensable tool for tracing the metabolic fate of the parent compound and the formation of its metabolites, including M-3. researchgate.net In these studies, plants or animals are exposed to pyroxasulfone that has been synthesized with a radioactive carbon-14 (B1195169) atom incorporated into its molecular structure. researchgate.net

The use of 14C allows researchers to track the movement, transformation, and accumulation of the herbicide and its breakdown products within the organism. researchgate.net By following the radioactivity, scientists can identify the various metabolites formed, including M-3, and determine their distribution in different tissues and organs. This technique provides valuable insights into the metabolic pathways of pyroxasulfone and helps to understand how it is processed and eliminated by living organisms. researchgate.net The combination of 14C-labeling with chromatographic techniques like TLC and LC-MS/MS allows for the separation, identification, and quantification of the radiolabeled metabolites. researchgate.net

Occurrence and Distribution of Pyroxasulfone Metabolite 3 in Biological Systems

Presence in Plant Tissues and Organs

The formation of pyroxasulfone (B108660) metabolite 3 in plants is part of a complex metabolic pathway. Following the application of pyroxasulfone, the parent compound is taken up by the plant and undergoes transformation. The metabolic process in both primary and rotational crops typically involves the cleavage of the methyl sulfone bridge of the pyroxasulfone molecule. This is followed by oxidation and/or demethylation of the resulting pyrazole (B372694) cleavage product, which leads to the formation of metabolites including M-1 and M-25. Further metabolic processes, such as demethylation, deamination, and/or conjugation, can then yield additional metabolites, including pyroxasulfone metabolite 3 regulations.gov.

Research on tomato seedlings has shown that the parent compound, pyroxasulfone, is readily absorbed and translocated within the plant. Studies have indicated that the highest accumulation of pyroxasulfone occurs in the apex tissue of the tomato shoots researchgate.netnih.govresearchgate.net. While this points to the movement of the parent compound to areas of new growth, specific quantitative data on the accumulation patterns of this compound in these tissues is limited in the reviewed literature. The presence of the parent compound in the apex suggests that metabolites, including M-3, could also be present in these tissues as a result of metabolic processes.

The systemic nature of pyroxasulfone in plants facilitates its movement from the point of uptake to other parts of the plant. It is absorbed through the roots and then translocated through the xylem in an apoplastic manner, meaning it moves through the non-living parts of the plant tissue regulations.gov. This translocation from the roots to the shoots is a critical step for the distribution of the herbicide within the plant researchgate.netnih.govresearchgate.net. Consequently, the metabolites of pyroxasulfone, including metabolite 3, are also expected to be distributed throughout the plant as a result of this translocation and subsequent metabolism in various plant parts.

Detection in Animal Products and Tissues

In livestock, the metabolism of pyroxasulfone primarily occurs through cleavage between the rings to form various metabolites, followed by oxidation to yield metabolite M-3 regulations.gov. As a result, residues of this compound have been identified as a residue of concern in livestock commodities for tolerance enforcement in the United States regulations.gov.

Studies have been conducted to determine the magnitude of pyroxasulfone and its metabolite M-3 residues in the milk of dairy cows. In a feeding study where lactating dairy cows were administered pyroxasulfone at exaggerated dose levels, residues of metabolite M-3 were detected. At a feeding level representing 10 times the expected maximum, M-3 was observed in milk at levels up to 0.0013 mg/kg apvma.gov.au. No residues of M-3 were found in milk samples from cows at the expected maximum feeding level (1x) apvma.gov.au.

Table 1: Residues of this compound in Milk

| Feeding Level | Residue of M-3 (mg/kg) |

|---|---|

| 1x | Not Found |

The same cattle feeding study also analyzed various edible tissues for the presence of this compound. The highest concentrations of M-3 were found in the kidney and fat of cows that received exaggerated doses of pyroxasulfone. No residues were detected in any tissue samples at the 1x feeding level apvma.gov.au.

In the kidney, M-3 was found at levels up to 0.012 mg/kg at the 3x feeding level and up to 0.048 mg/kg at the 10x level apvma.gov.au. In fat, residues of M-3 were detected up to 0.09 mg/kg at the 3x level and up to 0.15 mg/kg at the 10x level, although it was noted that the fat results could potentially be due to contamination apvma.gov.au.

Table 2: Residues of this compound in Edible Tissues

| Tissue | Feeding Level | Residue of M-3 (mg/kg) |

|---|---|---|

| Kidney | 1x | Not Found |

| 3x | Up to 0.012 | |

| 10x | Up to 0.048 | |

| Fat | 1x | Not Found |

| 3x | Up to 0.09 | |

| 10x | Up to 0.15 | |

| Muscle | 1x, 3x, 10x | Not Found |

For poultry, it is proposed that the Maximum Residue Limits (MRLs) for this compound in meat and edible offal be established at 0.02 mg/kg, which is the limit of quantitation (LOQ) apvma.gov.au. This suggests that detectable residues are not expected under normal feeding conditions.

In studies with laying hens, the focus has often been on the parent compound, pyroxasulfone. However, given that M-3 is a known metabolite in animals, there is a potential for its presence in eggs. Regulatory proposals suggest establishing an MRL for this compound in eggs at the LOQ of 0.02 mg/kg apvma.gov.au. This indicates that significant residues of M-3 are not anticipated in either the egg yolks or whites of poultry consuming feed from treated crops.

Table 3: Proposed Maximum Residue Limit for this compound in Eggs

| Matrix | Proposed MRL (mg/kg) |

|---|---|

| Eggs | 0.02* |

*At the limit of quantitation (LOQ)

Persistence in Environmental Compartments

Soil Persistence and Degradation Rates

This compound (M3) is a prevalent metabolite of pyroxasulfone in aerobic soil environments. apvma.gov.au The primary aerobic degradation pathway of the parent compound, pyroxasulfone, involves the cleavage of the methyl-sulfone bridge, which leads to the formation of intermediate products that can further transform into various metabolites, including M3. apvma.gov.au

While M3 is consistently identified as a key metabolite, specific degradation rates or half-life (DT50) values for M3 in soil are not extensively detailed in the available scientific literature. Research has more thoroughly documented the persistence of the parent pyroxasulfone and another major metabolite, M1. For context, the aerobic soil half-life of the parent pyroxasulfone is reported to be between 142 and 533 days. mda.state.mn.us The metabolite M1 has been found to be very persistent in laboratory studies. mda.state.mn.us

In soil metabolism studies, M3 is noted as a prevalent, though not always the most abundant, metabolite. For instance, in one study, the major metabolite observed was M1, with M3 also being significantly present. apvma.gov.au The formation and concentration of M3 are influenced by various soil and environmental factors that affect the degradation of the parent pyroxasulfone.

Formation of this compound in Soil

| Parent Compound | Metabolite | Role in Soil Degradation | Prevalence |

|---|---|---|---|

| Pyroxasulfone | This compound (M3) | Major transformation product in aerobic soil. apvma.gov.au | Prevalent, with its formation being a key part of the pyroxasulfone degradation pathway. apvma.gov.au |

Water Mobility and Degradation (Surface and Groundwater)

This compound is characterized by its high mobility in water systems. mda.state.mn.us This mobility poses a potential for the contamination of both surface and groundwater. mda.state.mn.us Regulatory assessments have included M3 in human health drinking water risk assessments due to its potential to leach into water sources. mda.state.mn.us

The high mobility of M3, along with other degradation products like M1 and M6, is a significant factor in its environmental distribution. mda.state.mn.us This mobility is a key consideration in environmental risk assessments for the use of pyroxasulfone-based herbicides.

Mobility of this compound in Water

| Compound | Mobility in Water | Potential Environmental Impact |

|---|---|---|

| This compound (M3) | Highly mobile in surface and groundwater. mda.state.mn.us | Potential for leaching and accumulation in groundwater systems, leading to inclusion in drinking water risk assessments. mda.state.mn.us |

Toxicological Considerations of Pyroxasulfone Metabolite 3 in Research

Residues of Concern in Human Health Risk Assessment

In the evaluation of potential risks to human health from the herbicide pyroxasulfone (B108660), regulatory bodies identify "residues of concern" which include the parent compound and any metabolites of toxicological significance. Pyroxasulfone metabolite 3 (M-3) is frequently included in this definition for risk assessment purposes. The specific combination of residues considered can vary by jurisdiction and commodity.

For instance, Health Canada's Pest Management Regulatory Agency (PMRA) has defined the residue for both enforcement and risk assessment in plant commodities as the sum of pyroxasulfone and its metabolite M-3. publications.gc.ca Similarly, Australian regulators proposed that the residue definition for dietary risk assessment in plant commodities should be the sum of pyroxasulfone, M-1, and M-3, expressed as pyroxasulfone. apvma.gov.au

In the United States, the Environmental Protection Agency (EPA) has established varying residue definitions based on the specific crop group. For cottonseed, the tolerance is based on the combined residues of pyroxasulfone and M-3. federalregister.gov For other commodities, such as tuberous and corm vegetables, the residues of concern for risk assessment encompass pyroxasulfone and its metabolites M-1, M-3, M-25, and M-28. regulations.gov For drinking water risk assessments, the residues of concern have been identified as the parent compound, M-1, and M-3. regulations.govmda.state.mn.us

The inclusion of M-3 in the residue definition is supported by analytical methods capable of its detection. High-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS) methods have been validated for the enforcement of tolerances, capable of quantifying residues of pyroxasulfone and its key metabolites, including M-3, in various crops and milk. publications.gc.caregulations.gov

Table 1: Examples of Residue Definitions Including this compound (M-3)

| Jurisdiction/Agency | Commodity/Matrix | Residues of Concern for Risk Assessment | Source |

|---|---|---|---|

| Canada (PMRA) | Plant Commodities | Pyroxasulfone and M-3 | publications.gc.ca |

| Australia (APVMA) | Plant Commodities | Sum of pyroxasulfone, M-1, and M-3 | apvma.gov.au |

| USA (EPA) | Drinking Water | Parent pyroxasulfone, M-1, and M-3 | regulations.govmda.state.mn.us |

| USA (EPA) | Cottonseed Subgroup 20C | Sum of pyroxasulfone and M-3 | federalregister.gov |

| USA (EPA) | Tuberous/Corm Vegetables (Subgroup 1C) | Pyroxasulfone, M-1, M-3, M-25, and M-28 | regulations.gov |

| USA (EPA) | Bulb Vegetables (Group 3-07) | Pyroxasulfone, M-1, M-3, M-25, and M-28 | regulations.gov |

Implications for Dietary Exposure from Food and Feed

The inclusion of this compound in the residue definition has direct implications for assessing dietary exposure from food and animal feed. publications.gc.caapvma.gov.au When conducting dietary risk assessments, regulatory agencies use models that incorporate food consumption data and residue levels in food commodities. publications.gc.cafederalregister.gov For pyroxasulfone, these assessments utilize the combined residues of the parent compound and specified metabolites like M-3, assuming tolerance-level residues and 100% of a crop is treated to provide a conservative estimate of exposure. federalregister.gov

Drinking water is another significant pathway for dietary exposure. Screening-level water exposure models, which account for the chemical and transport properties of the pesticide, are used to estimate concentrations in drinking water. federalregister.gov The estimated drinking water concentrations (EDWCs) for pyroxasulfone, which include M-3 as a residue of concern, are then incorporated directly into the dietary exposure models. federalregister.govfederalregister.gov For risk assessments, peak water concentration values of 210 ppb have been used for acute dietary analysis, while a value of 174 ppb has been used for chronic analysis. federalregister.govfederalregister.govfederalregister.gov

Research studies further inform the understanding of M-3's contribution to dietary exposure. For example, a study on pyroxasulfone residues in winter wheat across ten regions in China developed a UPLC-MS/MS method to quantify the parent compound and four of its metabolites. nih.gov While the metabolite M-1 was detected in straw, residues of all five analytes, including by extension M-3, were below the limit of quantification (LOQ) of 0.02 mg/kg in the wheat grains, leading to a dietary intake risk assessment that confirmed low health concerns. nih.gov

Table 2: Limit of Quantitation (LOQ) for Pyroxasulfone Metabolites in Various Matrices

| Analyte(s) | Matrix | Validated LOQ | Source |

|---|---|---|---|

| Pyroxasulfone, M-1, M-3, M-25, M-28 | Most Plant Commodities (e.g., corn) | 0.01 ppm (mg/kg) | regulations.govregulations.gov |

| Pyroxasulfone, M-1, M-3 | Milk | 0.001 ppm (mg/kg) | regulations.gov |

| Pyroxasulfone and 4 metabolites | Wheat Grains & Straw | 0.02 mg/kg | nih.gov |

| Pyroxasulfone, M-1, M-3, M-25 | Cereal Grains, Forage, Straw | 0.01 mg/kg | apvma.gov.au |

Table of Mentioned Compounds

| Common Name/Identifier | Chemical Name |

|---|---|

| Pyroxasulfone | 3-[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole |

| This compound (M-3) | 5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid |

| M-1 | (5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid |

| M-25 | (5-Difluoromethoxy-3-trifluoromethyl-1H-pyrazol-4-yl)methanesulfonic acid |

| M-28 | 3-[1-Carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino]-3-oxopropanoic acid |

Resistance Mechanisms Involving Pyroxasulfone Metabolite 3

Metabolic Resistance in Weeds

Metabolic resistance is a significant challenge in weed management, allowing weed populations to survive herbicide treatments through enhanced detoxification. In the case of pyroxasulfone (B108660), this resistance is not typically due to a change in the target site of the herbicide but rather the weed's increased ability to metabolize the compound into inactive forms.

Resistant weed biotypes, particularly of species like rigid ryegrass (Lolium rigidum), have demonstrated a markedly faster rate of pyroxasulfone metabolism compared to susceptible populations. Research has shown that the primary pathway for this detoxification is through glutathione (B108866) conjugation. In this process, the isoxazoline (B3343090) ring of the pyroxasulfone molecule is cleaved and conjugated with glutathione, a crucial first step in neutralizing its herbicidal activity.

Studies using radiolabeled pyroxasulfone have quantified this accelerated detoxification. In one investigation, resistant L. rigidum plants metabolized approximately 88% of the absorbed pyroxasulfone within 24 hours of treatment. In contrast, susceptible plants only metabolized 54% in the same timeframe. This rapid breakdown prevents the herbicide from reaching its target site—the very-long-chain fatty acid elongase (VLCFAE) enzyme—in sufficient concentrations to be lethal. The initial glutathione conjugate of pyroxasulfone is often unstable, quickly breaking down into subsequent, more stable metabolites.

The accelerated metabolism observed in resistant weeds is directly linked to the activity of specific detoxification enzymes. The key enzymes implicated in pyroxasulfone resistance are Glutathione S-transferases (GSTs). GSTs are a large family of enzymes that catalyze the conjugation of glutathione to a wide variety of substrates, including herbicides.

In pyroxasulfone-resistant L. rigidum populations, a constitutive overexpression of certain GST genes has been identified. This means that the resistant plants produce significantly higher levels of these enzymes even in the absence of the herbicide. Research has documented a six- to nine-fold overexpression of specific GST genes associated with the resistance phenotype. This elevated level of GSTs leads to a much higher capacity for glutathione conjugation, enabling the rapid and efficient detoxification of pyroxasulfone as soon as it is absorbed by the plant. The increased GST activity is considered a primary mechanism conferring metabolic resistance to pyroxasulfone in these weed populations.

Selectivity in Crop Plants

Herbicide selectivity is the principle that allows a chemical to control weeds without causing significant harm to the cultivated crop. For pyroxasulfone, this selectivity is largely achieved through differential metabolism between the crop and the weed. Tolerant crops can effectively detoxify the herbicide, while susceptible weeds cannot.

The basis for pyroxasulfone's safety in tolerant crops like wheat and corn lies in their innate ability to metabolize the herbicide much more rapidly than susceptible weed species. The metabolic pathway is the same as that observed in resistant weeds—glutathione conjugation catalyzed by GSTs—but it is inherently more efficient in tolerant crops.

Comparative studies between wheat (a tolerant species) and rigid ryegrass (a susceptible species) show a significant difference in the rate of pyroxasulfone breakdown. Wheat seedlings can metabolize the herbicide at a much faster rate, quickly converting it to non-toxic metabolites. This rapid detoxification ensures that the concentration of active pyroxasulfone within the crop's tissues remains below the threshold that would cause injury. In susceptible weeds, this metabolic process is significantly slower, allowing the herbicide to accumulate and inhibit the essential VLCFAE enzyme system, leading to plant death.

The following table illustrates the differential metabolism of pyroxasulfone in resistant and susceptible Lolium rigidum plants, highlighting the quantitative difference in detoxification capacity.

| Plant Biotype | Time After Treatment | Parent Pyroxasulfone Metabolized (%) |

|---|---|---|

| Resistant (P6) | 24 hours | 88% |

| Susceptible (S) | 24 hours | 54% |

Since crop selectivity to pyroxasulfone is dependent on the plant's metabolic activity, environmental conditions that affect plant health and metabolic rates can influence crop safety. researchgate.net Factors that cause stress to the crop can slow down its metabolic processes, including the detoxification of herbicides.

Environmental conditions such as cold temperatures and waterlogged, saturated soils can reduce the ability of crops like wheat to metabolize pyroxasulfone effectively. researchgate.net This can lead to an increase in crop sensitivity and potential for injury, as the herbicide may persist in its active form for longer within the plant tissues.

Furthermore, soil properties play an indirect role by affecting the bioavailability of the herbicide. Pyroxasulfone can be adsorbed to soil colloids, particularly organic matter and clay. uwa.edu.au In soils with high organic matter or clay content, more of the herbicide is bound to soil particles, making it less available for uptake by plant roots. uwa.edu.au Conversely, in coarse-textured soils with low organic matter, the herbicide is more available in the soil solution, which can increase crop uptake. Adequate soil moisture is also necessary to activate the herbicide, but excessive rainfall can stress the crop and reduce its metabolic capacity. researchgate.net Therefore, environmental and soil conditions must be considered, as they can shift the balance of selectivity by influencing both herbicide availability and the crop's inherent ability to detoxify it.

Regulatory Science and Pyroxasulfone Metabolite 3

Tolerance Establishment for Pyroxasulfone (B108660) and its Metabolites (including M-3)

In the United States, the Environmental Protection Agency (EPA) is responsible for establishing tolerances, which are the maximum legally permissible levels for pesticide residues in or on food. The EPA has set tolerances for pyroxasulfone that often include its metabolite M-3 in the residue definition for enforcement purposes. regulations.govfederalregister.gov This means that for compliance, the sum of pyroxasulfone and M-3 (and sometimes other metabolites) must not exceed the specified level, calculated as the stoichiometric equivalent of the parent compound. federalregister.govcornell.edu

The inclusion of M-3 in the tolerance expression is based on its identification as a significant residue in metabolism studies conducted on various crops and livestock. regulations.gov For instance, in livestock, the metabolism of pyroxasulfone can lead to the formation of M-3 through oxidation. regulations.gov Consequently, for tolerance enforcement in livestock commodities, the residues of concern have been identified as pyroxasulfone and its metabolites M-1 and M-3. regulations.gov

The EPA's regulations, as outlined in the Code of Federal Regulations (CFR), specify the combined residue limits for pyroxasulfone and its metabolites in a range of raw agricultural commodities. For example, a tolerance has been established for the cottonseed subgroup 20C at 0.04 parts per million (ppm), where compliance is determined by measuring the sum of pyroxasulfone and its metabolite M-3. federalregister.gov Similarly, tolerances have been set for other commodities, such as those in the nut, tree, group 14-12 and the fruit, small, vine climbing, except fuzzy kiwifruit, subgroup 13-07F, both at 0.07 ppm, which include M-3 in the residue definition. federalregister.gov

The following interactive table provides a summary of established tolerances for combined residues of pyroxasulfone and its metabolites, including M-3, in various agricultural commodities as determined by the EPA.

| Commodity | Tolerance (ppm) | Residue Definition for Enforcement |

|---|---|---|

| Cottonseed subgroup 20C | 0.04 | Sum of pyroxasulfone and M-3 |

| Nut, tree, group 14-12 | 0.07 | Sum of pyroxasulfone, M-1, M-3, M-25, and M-28 |

| Fruit, small, vine climbing, except fuzzy kiwifruit, subgroup 13-07F | 0.07 | Sum of pyroxasulfone, M-1, M-3, M-25, and M-28 |

| Almond, hulls | 0.15 | Sum of pyroxasulfone, M-1, M-3, M-25, and M-28 |

| Leaf petiole vegetable subgroup 22B | 0.80 | Sum of pyroxasulfone, M-1, M-3, M-25, and M-28 |

| Grass, forage | 0.5 | Sum of pyroxasulfone, M-1, M-3, M-25, and M-28 |

| Grass, hay | 1.0 | Sum of pyroxasulfone, M-1, M-3, M-25, and M-28 |

Analytical Reference Standards for Regulatory Purposes

The enforcement of pesticide tolerances relies on accurate and reliable analytical methods. For this purpose, analytical reference standards of pyroxasulfone and its metabolites, including M-3, are essential. regulations.gov These standards are highly purified compounds used to calibrate analytical instruments and validate testing methodologies, ensuring that laboratories can accurately detect and quantify residue levels in food and environmental samples.

Regulatory bodies like the EPA require that manufacturers supply and replenish analytical reference standards for pyroxasulfone and its key metabolites. regulations.govregulations.gov These standards are maintained in repositories such as the EPA National Pesticide Standards Repository. regulations.gov The availability of these standards is a prerequisite for the development and validation of enforcement methods, such as high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS), which are used to measure residues in various commodities. regulations.govregulations.gov The validated limit of quantitation (LOQ) for these methods is typically around 0.01 ppm for each analyte in plant commodities. regulations.gov

The production of these reference standards is carried out by specialized chemical companies and must meet stringent quality criteria, often in accordance with internationally recognized standards like ISO 17034. lgcstandards.com

International Harmonization of Maximum Residue Limits (MRLs)

While the EPA sets tolerances for the United States, the Codex Alimentarius Commission, a joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), establishes international food standards, including Maximum Residue Limits (MRLs), to facilitate international trade and ensure consumer protection. federalregister.govfao.org

In making its tolerance decisions, the EPA seeks to harmonize U.S. tolerances with international standards whenever possible, consistent with U.S. food safety standards and agricultural practices. federalregister.gov However, at present, the Codex Alimentarius has not established MRLs for residues of pyroxasulfone in any commodities. federalregister.govcanada.ca This lack of international standards means that exporters must adhere to the specific regulatory requirements of the importing country.

Canada's Pest Management Regulatory Agency (PMRA) has also established MRLs for pyroxasulfone and its metabolite M-3 and notes the absence of Codex MRLs. canada.ca The ongoing establishment of national tolerances and MRLs may inform future considerations by the Codex Alimentarius Commission as it works to develop global standards. europa.eu

Advanced Research Topics on Pyroxasulfone Metabolite 3

Elucidation of Specific Enzyme Systems Involved in M-3 Formation

The biotransformation of pyroxasulfone (B108660) to its M-3 metabolite is a multi-step process involving several key enzyme families. The primary metabolic pathway commences with the cleavage of the methylenesulfonyl bridge that links the pyrazole (B372694) and isoxazoline (B3343090) rings of the parent molecule. regulations.govresearchgate.netresearchgate.net

This initial and critical detoxification step is predominantly mediated by Glutathione (B108866) S-transferases (GSTs). nih.govacs.org These enzymes catalyze the conjugation of glutathione (GSH), a tripeptide antioxidant, to the pyroxasulfone molecule. This reaction is believed to form a transient glutathione conjugate (M-15), which is then rapidly catabolized. researchgate.net The breakdown of M-15 proceeds through the liberation of its glycine (B1666218) and glutamic acid components to yield a more stable cysteine conjugate (M-26). researchgate.net

Following the cleavage of the parent compound, the pyrazole ring fragment undergoes further modification to form M-3. This transformation involves the oxidation of the methylsulfonyl group on the pyrazole moiety into a carboxylic acid. regulations.govresearchgate.net While the specific enzymes catalyzing this final oxidation step to M-3 have not been definitively isolated in all organisms, Cytochrome P450 monooxygenases (CYPs) are strongly implicated. CYPs are a large and diverse group of enzymes responsible for Phase I metabolism of a wide array of xenobiotics, including many herbicides, primarily through oxidative reactions. regulations.gov The conversion of the pyrazole intermediate to the carboxylic acid M-3 is a classic example of an oxidative process that falls within the catalytic scope of CYP enzymes. In livestock, the formation of M-3 is also described as occurring via oxidation of intermediate metabolites. regulations.gov

Table 1: Proposed Enzymatic Pathway for the Formation of Pyroxasulfone Metabolite M-3 This table is interactive. Users can sort and filter the data.

| Step | Precursor Compound | Key Enzyme Family | Action | Resulting Product |

|---|---|---|---|---|

| 1 | Pyroxasulfone | Glutathione S-transferases (GSTs) | Glutathione Conjugation & Cleavage | Pyrazole & Isoxazoline Fragments (e.g., M-15) |

Metabolomics and Proteomics Approaches for Understanding Metabolic Responses

Modern "omics" technologies, particularly metabolomics and proteomics, are powerful tools for obtaining a holistic view of the biochemical responses of organisms to herbicide exposure. These approaches move beyond identifying individual metabolites to mapping the complex network of pathways affected by pyroxasulfone and its breakdown products like M-3.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has been instrumental in profiling the degradation of pyroxasulfone. Analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are routinely used to simultaneously quantify pyroxasulfone and its key metabolites, including M-3, in various matrices like plant tissues and soil. nih.govnih.govresearchgate.net These metabolic profiling studies can reveal the dynamics of pyroxasulfone detoxification. For instance, research in tomato seedlings identified not only expected metabolites but also revealed significant changes in endogenous compounds like amino acids, phosphates, and flavonoids in response to pyroxasulfone stress, suggesting a broad metabolic reprogramming. nih.gov

Proteomics complements metabolomics by studying the entire set of proteins expressed by an organism. mdpi.com In the context of herbicide resistance, proteomics can identify the specific enzymes that are overexpressed in tolerant or resistant plant populations. For example, studies on resistant weed species have linked the overexpression of certain GST and CYP isozymes to enhanced herbicide metabolism. nih.govnih.govfrontiersin.org By correlating proteomic data (e.g., elevated levels of a specific GST isoform) with metabolomic data (e.g., faster depletion of parent pyroxasulfone and accumulation of its metabolites), researchers can functionally link specific enzymes to the detoxification pathways leading to M-3. nih.govacs.org This integrated omics approach is crucial for understanding the complex regulatory networks that govern an organism's response to xenobiotic stress. frontiersin.orgnih.gov

Molecular Basis of Selectivity and Resistance Related to M-3 Pathways

The differential ability of crops and weeds to metabolize pyroxasulfone is a cornerstone of its selective herbicidal action. Tolerant crops, such as wheat and corn, can rapidly detoxify the herbicide, while susceptible weeds metabolize it much more slowly, allowing the active compound to reach its target site—the very-long-chain fatty acid elongase (VLCFAE) enzyme—and exert its phytotoxic effects. researchgate.netresearchgate.net

The metabolic pathways that produce M-3 are central to this selectivity. The rate-limiting step in the detoxification process is often the initial cleavage of the pyroxasulfone molecule, which is catalyzed by GST enzymes. nih.govacs.org Tolerant crop species typically exhibit higher constitutive levels or greater inducibility of specific GST isozymes that are efficient at conjugating pyroxasulfone. researchgate.net This leads to a faster breakdown of the parent compound and subsequent formation of metabolites, including the pyrazole precursor to M-3.

Similarly, the evolution of herbicide resistance in weed populations is frequently linked to enhanced metabolic detoxification. In several documented cases of pyroxasulfone resistance in rigid ryegrass (Lolium rigidum), the underlying mechanism is not a mutation in the target-site enzyme but rather a significantly enhanced rate of metabolism. nih.gov Resistant biotypes have been shown to metabolize pyroxasulfone much more rapidly than susceptible biotypes, a trait associated with the constitutive overexpression of specific GST genes. nih.govacs.org This rapid detoxification prevents the herbicide from accumulating to lethal concentrations within the plant. Therefore, while M-3 itself is a product of detoxification, the efficiency of the entire metabolic pathway leading to its formation is a key determinant of both crop selectivity and weed resistance.

Comparative Studies of Pyroxasulfone Metabolite 3 with Other Pyroxasulfone Metabolites and Herbicides

Comparison with Isoxazoline Ring Metabolites: Metabolites derived from the isoxazoline ring, such as the cysteine conjugate (M-26) and its deaminated form (M-29), represent a different branch of the detoxification pathway. researchgate.net These compounds are intermediates in a conjugation pathway common for xenobiotic detoxification in plants.

Comparison with Pyrazole Ring Metabolite M-1: M-3 is most closely related to another major pyrazole-ring metabolite, M-1 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid). regulations.gov Both are formed from the same initial cleavage event. However, their environmental fates differ significantly. M-1 is noted for being extremely persistent in laboratory studies. Both M-1 and M-3 are considered residues of concern in regulatory assessments. regulations.gov Furthermore, studies investigating the impact on soil health have found that both M-1 and M-3 can inhibit the activity of various soil enzymes, with the metabolites showing a stronger inhibitory effect than the parent pyroxasulfone. This highlights the importance of studying the biological activity of metabolites in addition to the parent herbicide.

These comparative analyses underscore that a comprehensive risk assessment of pyroxasulfone must consider the distinct chemical properties, persistence, mobility, and potential biological activity of its major degradation products, including M-3.

Q & A

Q. How is pyroxasulfone metabolite 3 (M3) identified and characterized in environmental and biological samples?

Metabolite 3 (M3) is identified using liquid chromatography-mass spectrometry (LC-MS) coupled with isotopic labeling (e.g., ¹⁴C-pyroxasulfone) to track metabolic pathways. The cleavage of the methylenesulfonyl linkage via glutathione conjugation is a key step in its formation, as observed in resistant Lolium rigidum and wheat . Structural elucidation relies on comparative analysis with synthesized standards and nuclear magnetic resonance (NMR) for confirmation. Environmental persistence studies utilize soil and water matrices to monitor degradation kinetics, with M3 showing a half-life of 8–65 years in anaerobic conditions .

Q. What analytical methods are validated for detecting this compound in plant tissues?

Extraction protocols involve homogenizing plant tissues in acetonitrile or acetone (25% v/v), followed by liquid-liquid partitioning and evaporation. Metabolite separation employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with quantification via liquid scintillation counting (LSC) for radiolabeled studies . Recent advancements use ultra-high-performance LC (UHPLC) with tandem MS to achieve detection limits of ≤0.1 ppb in complex matrices like barley and oat roots .

Advanced Research Questions

Q. How does the metabolic formation of this compound contribute to herbicide resistance in weeds?

Resistance in Lolium rigidum is linked to enhanced glutathione-S-transferase (GST) activity, which catalyzes the conjugation of pyroxasulfone to glutathione, forming intermediate metabolites (e.g., M-15) that degrade into M3. Resistant populations exhibit 85% higher GST transcript levels within 1 day post-treatment, accelerating detoxification . Comparative studies in wheat and resistant weeds show M3 accumulation correlates with reduced phytotoxicity, confirming its role in metabolic resistance .

Q. What experimental challenges arise in quantifying this compound in soil-plant systems, and how are they addressed?

Challenges include matrix interference (e.g., organic matter in soil) and M3’s low volatility. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%). For plant tissues, enzymatic inhibition assays (e.g., using piperonyl butoxide for cytochrome P450) isolate GST-specific activity, ensuring accurate quantification of M3’s contribution to resistance .

Q. How can researchers resolve contradictions in survival data when studying resistance mechanisms involving metabolite 3?

Discrepancies in survival rates (e.g., 54% in resistant vs. 5% in susceptible plants at 100 μg ha⁻¹) arise from variable detoxification kinetics. Standardizing experimental parameters—such as plant growth stage (e.g., three-leaf stage), application timing, and hydroponic vs. soil systems—reduces variability. Dose-response curves (e.g., 25–204 g ha⁻¹) and bulk sampling of seedlings (n=50) improve statistical robustness .

Q. What methodologies are used to assess the environmental and toxicological risks of this compound?

The U.S. EPA integrates aerobic soil metabolism studies and groundwater modeling to evaluate M3’s persistence. Human health risk assessments use oral reference doses (RfD) derived from rodent toxicology data, with M3 included in drinking water exposure models due to its mobility . Ecotoxicological assays on non-target species (e.g., Daphnia magna) employ OECD guidelines, though data gaps exist for formulation-specific toxicity .

Methodological Guidance

- For metabolic pathway analysis : Combine radiolabeled tracer studies with transcriptomic profiling (e.g., qPCR for GST isoforms) to map detoxification pathways .

- For resistance screening : Use pre-emergence bioassays at 1.6 μM pyroxasulfone and measure GST activity in oat, barley, and wheat to differentiate species-specific tolerance .

- For environmental monitoring : Employ high-resolution mass spectrometry (HRMS) to distinguish M3 from co-eluting degradates in water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.